molecular formula C17H16N2O B2456515 2-(Phenoxymethyl)-1-prop-2-enylbenzimidazole CAS No. 381180-61-6

2-(Phenoxymethyl)-1-prop-2-enylbenzimidazole

Cat. No.: B2456515
CAS No.: 381180-61-6
M. Wt: 264.328
InChI Key: FUAYEDDOAXHBOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Phenoxymethyl)-1-prop-2-enylbenzimidazole is a versatile chemical compound that has garnered significant interest in various scientific fields. This compound belongs to the benzimidazole family, which is known for its extensive range of biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenoxymethyl)-1-prop-2-enylbenzimidazole typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde or ketone. The reaction is often carried out in the presence of an oxidizing agent such as sodium metabisulphite under mild conditions. The resulting benzimidazole derivatives can be separated and purified using solvents like hexane and water .

Industrial Production Methods: Industrial production of benzimidazole derivatives, including this compound, generally follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(Phenoxymethyl)-1-prop-2-enylbenzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles like halides, amines; reactions are conducted in polar solvents under mild to moderate temperatures.

Major Products Formed:

    Oxidation: Formation of oxidized benzimidazole derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2-(Phenoxymethyl)-1-prop-2-enylbenzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

    2-Phenylbenzimidazole: Known for its anticancer and antimicrobial activities.

    1-(2-Methyl-allyl)-2-phenoxymethyl-1H-benzoimidazole: Shares structural similarities and exhibits similar biological activities.

    2-Substituted benzimidazoles: A broad class of compounds with diverse pharmacological properties

Uniqueness: 2-(Phenoxymethyl)-1-prop-2-enylbenzimidazole stands out due to its unique substitution pattern, which imparts specific chemical and biological properties.

Properties

IUPAC Name

2-(phenoxymethyl)-1-prop-2-enylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-2-12-19-16-11-7-6-10-15(16)18-17(19)13-20-14-8-4-3-5-9-14/h2-11H,1,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUAYEDDOAXHBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401320453
Record name 2-(phenoxymethyl)-1-prop-2-enylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641021
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

381180-61-6
Record name 2-(phenoxymethyl)-1-prop-2-enylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.